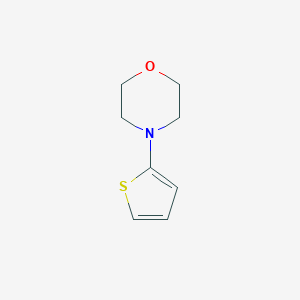

4-(Thiophen-2-YL)morpholine

Descripción general

Descripción

4-(Thiophen-2-YL)morpholine is a heterocyclic compound that features a morpholine ring substituted with a thiophene group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-YL)morpholine typically involves the reaction of morpholine with a thiophene derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-bromothiophene under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Thiophen-2-YL)morpholine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products:

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research

Building Block in Organic Chemistry:

4-(Thiophen-2-YL)morpholine serves as a crucial building block in the synthesis of more complex molecules. It is particularly valued for its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions facilitate the creation of derivatives that can be tailored for specific applications in research and development.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | This compound + H2O2 | Thiophene sulfoxides |

| Reduction | This compound + H2 (Pd/C catalyst) | Dihydrothiophene derivatives |

| Electrophilic Substitution | This compound + Br2 | Halogenated thiophene derivatives |

Biological Research

Potential Antimicrobial and Anticancer Properties:

Research has indicated that this compound exhibits promising biological activities. Studies have explored its potential as an antimicrobial agent, with some evidence suggesting efficacy against various bacterial strains. Additionally, its anticancer properties are under investigation, particularly regarding its mechanism of action on cancer cell lines .

Case Study: Antimicrobial Activity

In a study published in a peer-reviewed journal, this compound was tested against several bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Medicinal Chemistry

Therapeutic Agent Development:

The unique structural features of this compound make it an attractive candidate for drug development. Its interaction with biological targets suggests potential therapeutic applications. Ongoing research aims to elucidate its pharmacokinetic properties and metabolic stability to assess its viability as a drug candidate.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | CYP450 mediated |

| Elimination | Renal |

Industrial Applications

Advanced Materials Development:

In industry, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are beneficial for enhancing the performance of these materials, making it a key component in modern electronic devices.

Case Study: Organic Semiconductor Applications

Research conducted by material scientists has demonstrated that incorporating this compound into polymer matrices significantly improves charge transport properties. This enhancement leads to better efficiency in organic photovoltaic cells.

Mecanismo De Acción

The mechanism of action of 4-(Thiophen-2-YL)morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions, while the morpholine ring can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparación Con Compuestos Similares

Thiophene: A simpler analog without the morpholine ring.

Morpholine: A simpler analog without the thiophene ring.

Thiophene derivatives: Compounds with various substituents on the thiophene ring.

Uniqueness: 4-(Thiophen-2-YL)morpholine is unique due to the combination of the thiophene and morpholine rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications compared to its simpler analogs.

Actividad Biológica

4-(Thiophen-2-YL)morpholine is a heterocyclic compound characterized by a morpholine ring substituted with a thiophene group. This unique structure imparts diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic applications, supported by case studies and research findings.

- IUPAC Name : 4-thiophen-2-ylmorpholine

- Molecular Formula : C₈H₁₁NOS

- CAS Number : 19983-19-8

The biological activities of this compound are attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through mechanisms such as:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of apoptotic proteins like Bax and Bcl-2 .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:

- In vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition of growth at certain concentrations. For instance, it showed higher efficacy against Staphylococcus aureus compared to Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

-

Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including HepG2 (liver carcinoma), MCF-7 (breast cancer), and DU145 (prostate carcinoma). The IC50 values ranged from 6.92 to 8.99 µM, indicating potent activity compared to established drugs like Sunitinib .

Cell Line Inhibition Rate (%) IC50 (µM) HepG2 99.98 6.92 MCF7 100.39 8.26 DU145 99.93 7.89 - Mechanistic Insights : Further investigations revealed that treatment with the compound led to cell cycle arrest at the S phase and upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Study 1: Antitumor Mechanism

In a study focusing on HepG2 cells, researchers treated cells with varying concentrations of this compound for 72 hours, followed by flow cytometry analysis. Results indicated a significant increase in the percentage of cells in the S phase, suggesting that the compound effectively halts cell cycle progression .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results confirmed its superior activity against specific bacterial strains, supporting its potential as a lead compound for developing new antimicrobial agents .

Future Directions

Research on this compound is ongoing, with future studies aimed at:

- Structural Modifications : Exploring analogs to enhance potency and selectivity towards specific biological targets.

- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

Propiedades

IUPAC Name |

4-thiophen-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-8(11-7-1)9-3-5-10-6-4-9/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLIIVMLKURDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568813 | |

| Record name | 4-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-19-8 | |

| Record name | 4-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.